molecular formula C19H19FN4 B3581202 7-fluoro-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline

7-fluoro-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline

Cat. No.: B3581202
M. Wt: 322.4 g/mol
InChI Key: ZUEWVFAXSLZSKT-UHFFFAOYSA-N
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Description

“7-fluoro-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline” is a complex organic compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a pyridine ring and a piperazine ring . The compound is fluorinated, meaning it contains a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and pyridine rings, the introduction of the fluorine atom, and the formation of the piperazine ring . The exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline, pyridine, and piperazine rings, as well as the fluorine atom . The exact structure would depend on the specific arrangement of these components .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various rings and the fluorine atom . The quinoline and pyridine rings, for example, are aromatic and thus relatively stable, but they can participate in various reactions under the right conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could affect its reactivity and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is used .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

7-fluoro-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4/c1-14-12-19(22-17-13-15(20)5-6-16(14)17)24-10-8-23(9-11-24)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEWVFAXSLZSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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